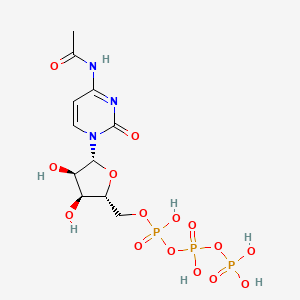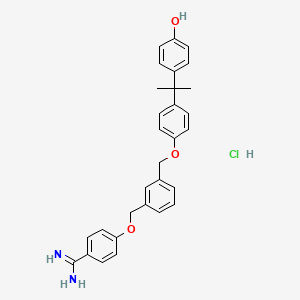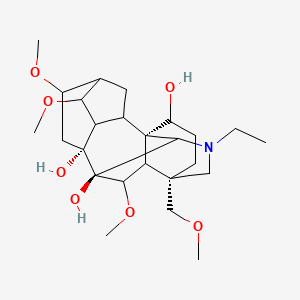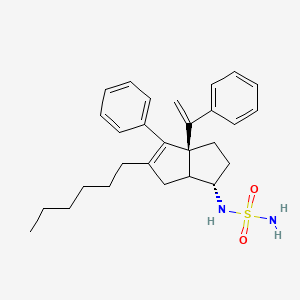
N4-Acetylcytidine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Acetylcytidine triphosphate sodium (ac4CTP sodium) is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytidine base is acetylated at the nitrogen-4 position. This compound is significant in the study of RNA modifications and has been used in various biochemical and molecular biology applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-acetylcytidine triphosphate sodium involves the acetylation of cytidine triphosphate. The process typically includes the following steps:
Acetylation of Cytidine: Cytidine is acetylated at the nitrogen-4 position using acetic anhydride in the presence of a base such as pyridine.
Triphosphorylation: The acetylated cytidine is then triphosphorylated using phosphoryl chloride (POCl3) in the presence of a base like triethylamine.
Sodium Salt Formation: The final step involves the conversion of the triphosphate into its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound sodium follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N4-acetylcytidine triphosphate sodium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield N4-acetylcytidine and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the triphosphate group is replaced by other nucleophiles.
Polymerization: It can be incorporated into RNA strands during in vitro transcription reactions catalyzed by RNA polymerases.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Substitution: Requires nucleophiles such as amines or thiols under basic conditions.
Polymerization: Conducted in the presence of RNA polymerases and other necessary transcription factors.
Major Products
Hydrolysis: Yields N4-acetylcytidine and inorganic phosphate.
Substitution: Produces substituted cytidine derivatives.
Polymerization: Results in RNA strands containing N4-acetylcytidine.
Applications De Recherche Scientifique
N4-acetylcytidine triphosphate sodium has several scientific research applications:
RNA Modification Studies: Used to study the effects of N4-acetylcytidine on RNA stability, translation, and function.
In Vitro Transcription: Incorporated into RNA during in vitro transcription to produce modified RNA for various experiments.
Viral Replication Research: Investigated for its role in the replication and pathogenicity of RNA viruses, such as enterovirus 71.
Cancer Research: Studied for its potential involvement in cancer-related pathways and its association with diseases like gastric and liver cancer.
Mécanisme D'action
N4-acetylcytidine triphosphate sodium exerts its effects primarily through its incorporation into RNA. The acetylation at the nitrogen-4 position of cytidine affects RNA stability and translation efficiency. The compound is recognized and incorporated by RNA polymerases during transcription, leading to the production of modified RNA. This modification can influence RNA structure, interactions with proteins, and overall function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyladenosine (m6A): Another RNA modification that affects RNA stability and translation.
5-Methylcytosine (m5C): A methylated form of cytidine that plays a role in gene expression regulation.
N1-Methyladenosine (m1A): A modification that impacts RNA splicing and translation.
Uniqueness
N4-acetylcytidine triphosphate sodium is unique due to its acetylation at the nitrogen-4 position, which is distinct from other common RNA modifications like methylation. This specific modification has unique effects on RNA stability and translation, making it a valuable tool for studying RNA biology and its implications in various diseases .
Propriétés
Formule moléculaire |
C11H18N3O15P3 |
|---|---|
Poids moléculaire |
525.19 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N3O15P3/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18)/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
PMLKMGFNRKVFTQ-PEBGCTIMSA-N |
SMILES isomérique |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)
![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)
![(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775210.png)


![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10775230.png)

![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)

![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)
![(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B10775276.png)
![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)
![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)
